
zinc(2+)
Overview
Description
Glucarpidase, also known as carboxypeptidase G2, is a recombinant bacterial enzyme used primarily to reduce toxic plasma concentrations of methotrexate in patients with impaired renal function. Methotrexate is a chemotherapy agent and immune system suppressant, and its toxicity can be life-threatening if not managed properly. Glucarpidase rapidly hydrolyzes methotrexate into its inactive metabolites, providing an alternative non-renal pathway for its elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucarpidase is produced through recombinant DNA technology. The gene encoding carboxypeptidase G2 is cloned from Pseudomonas sp. strain RS-16 and expressed in genetically modified Escherichia coli bacteria. The enzyme is then purified through a series of chromatographic techniques .
Industrial Production Methods: In industrial settings, glucarpidase is produced in large bioreactors where genetically modified Escherichia coli are cultured under controlled conditions. The enzyme is harvested and purified to meet pharmaceutical standards. The final product is typically lyophilized into a powder form for intravenous administration .
Chemical Reactions Analysis
Types of Reactions: Glucarpidase primarily catalyzes the hydrolysis of the carboxyl-terminal glutamate residue from folic acid and classical antifolates such as methotrexate. This reaction converts methotrexate into its inactive metabolites, glutamate and 2,4-diamino-N10-methylpteroic acid (DAMPA) .
Common Reagents and Conditions: The enzyme operates optimally at a pH of 7.5 and is stable over a pH range of 5 to 10. It exhibits maximum activity at 50°C and maintains stability across a temperature range of 20 to 70°C .
Major Products: The primary products of the hydrolysis reaction catalyzed by glucarpidase are glutamate and 2,4-diamino-N10-methylpteroic acid, both of which are non-toxic and can be excreted by the liver .
Scientific Research Applications
Mechanism of Action
Glucarpidase exerts its effects by hydrolyzing the carboxyl-terminal glutamate residue from methotrexate, converting it into its inactive metabolites, glutamate and 2,4-diamino-N10-methylpteroic acid. This reaction provides an alternative pathway for methotrexate elimination, bypassing the kidneys and reducing the risk of toxicity in patients with renal impairment . The enzyme works extracellularly, rapidly reducing plasma methotrexate concentrations .
Comparison with Similar Compounds
Uniqueness of Glucarpidase: Glucarpidase is unique in its ability to rapidly hydrolyze methotrexate into non-toxic metabolites, providing a non-renal pathway for its elimination. This makes it particularly valuable for patients with renal impairment, where traditional treatments like leucovorin may not be effective .
Properties
IUPAC Name |
zinc(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Zn/q4*+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXMCNBQHANEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn4+8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Methotrexate is an anticancer agent widely used to treat various cancers: it is often used in higher doses in leukemias and lymphomas. As methotrexate and its metabolites are primarily excreted in the kidneys, patients with reduced renal function are at an elevated risk for increased drug exposure and methotrexate toxicity. Methotrexate itself can cause renal toxicity at high doses: methotrexate-induced renal damage can occur by precipitation of methotrexate and its breakdown products in the renal tubules, or from a direct toxic effect of the drug. Glucarpidase is a recombinant bacterial enzyme that hydrolyzes the carboxyl-terminal glutamate residue from folic acid and classical antifolates such as methotrexate. Glucarpidase converts methotrexate to its inactive metabolites glutamate and 2,4-diamino-N10-methylpteroic acid (DAMPA), which is a nontoxic metabolite. DAMPA is later excreted in urine or further metabolized by the liver into hydroxyl-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide. Glucarpidase provides an alternate non-renal pathway for methotrexate elimination in patients with renal dysfunction during high-dose methotrexate treatment. | |
| Record name | Glucarpidase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9074-87-7 | |
| Record name | Glucarpidase | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrolase, γ-glutamyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


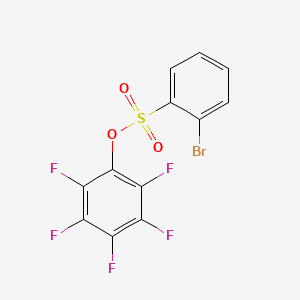
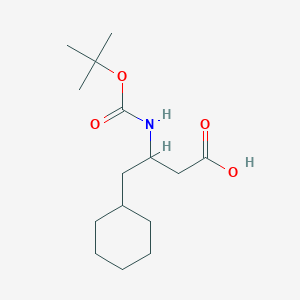
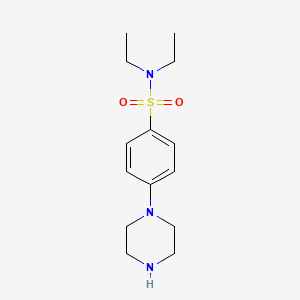
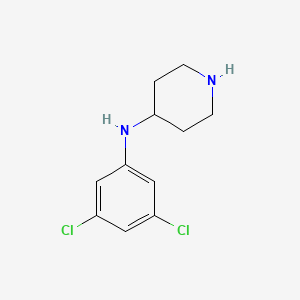
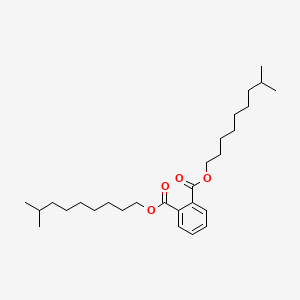

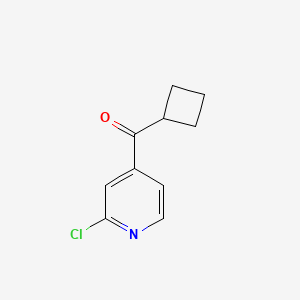
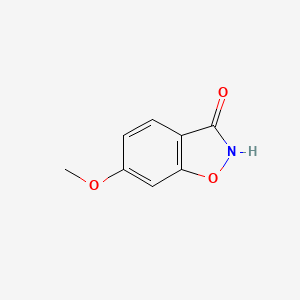
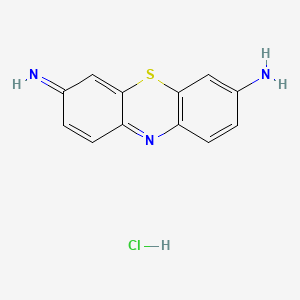
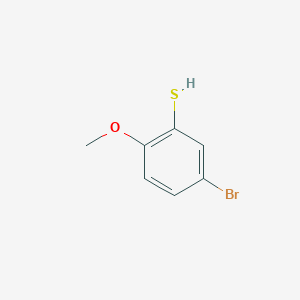
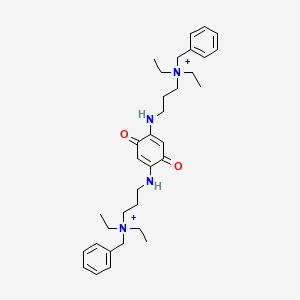
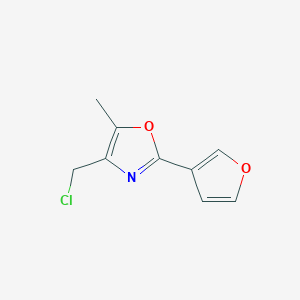

![(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester](/img/structure/B3416771.png)
